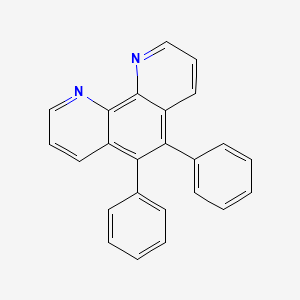
5,6-Diphenyl-1,10-phenanthroline
Overview
Description
5,6-Diphenyl-1,10-phenanthroline (DPP) is a heterocyclic organic compound that has been extensively studied for its various applications in scientific research. It is a bidentate ligand that can form stable complexes with transition metal ions, making it an important tool in coordination chemistry.
Scientific Research Applications
Photovoltaic Devices and Solar Fuels
One significant application of 5,6-Diphenyl-1,10-phenanthroline derivatives is in the field of photovoltaic devices and solar fuels. These compounds, particularly when used in transition metal complexes, show promise in enhancing the efficiency and functionality of solar energy systems. The oxidation of 2,9-Diphenyl-1,10-phenanthroline to generate the 5,6-Dione and its alkylation product has been studied, demonstrating its potential in this area (Lehnig et al., 2014).
Luminescent Labels for Biological Studies
Another application is in the realm of biological labeling. Certain rhenium(I) polypyridine maleimide complexes, which include 5,6-Diphenyl-1,10-phenanthroline derivatives, exhibit strong and long-lived photoluminescence. These properties make them suitable as thiol-specific luminescent labels for various biological species, such as oligonucleotides and proteins, aiding in the study of biological processes at the molecular level (Lo et al., 2002).
Removal of Radionuclides from Aqueous Solutions
The compound 5-bromo-2,9-bis(5,6-diphenyl-1,2,4-triazin-3-yl)-1,10-phenanthroline has been synthesized and evaluated for its effectiveness in removing major radionuclides such as strontium and cobalt from aqueous solutions. This indicates its potential use in environmental remediation and nuclear waste management (Jang et al., 2019).
Optical and Electrochemical Properties
Studies have also been conducted on the optical and electrochemical properties of poly(1,10-phenanthroline-3,8-diyl) and its derivatives, including those with 5,6-diphenyl substituents. These compounds have applications in various fields, including materials science and electrochemistry, due to their unique properties like strong dichroism and susceptibility to chemical and electrochemical reduction (Yamamoto et al., 2003).
Dye-Sensitized Solar Cells
Derivatives of 5,6-Diphenyl-1,10-phenanthroline have been explored for use in dye-sensitized solar cells (DSCs). These derivatives, especially those containing carboxylic and sulfonic groups, have shown potential for anchoring sensitizers on TiO2, a critical component in DSCs. Their synthesis and separation for DSC applications highlight their relevance in renewable energy technology (Shahroosvand et al., 2013).
properties
IUPAC Name |
5,6-diphenyl-1,10-phenanthroline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N2/c1-3-9-17(10-4-1)21-19-13-7-15-25-23(19)24-20(14-8-16-26-24)22(21)18-11-5-2-6-12-18/h1-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFVBQZNEKQJEAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=NC3=C4C(=C2C5=CC=CC=C5)C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70622450 | |
| Record name | 5,6-Diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Diphenyl-1,10-phenanthroline | |
CAS RN |
182319-03-5 | |
| Record name | 5,6-Diphenyl-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70622450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]sulfanyl}acetic acid](/img/structure/B3048745.png)
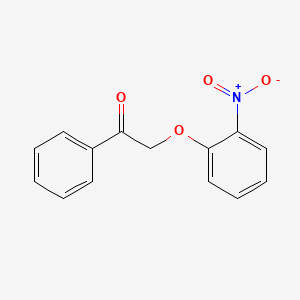


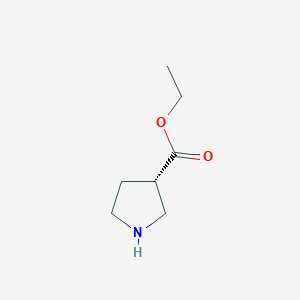

![Benzene, 1,1'-[(dibromomethylene)bis(sulfonyl)]bis-](/img/structure/B3048757.png)


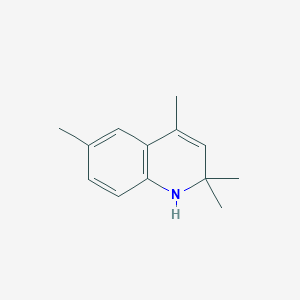

![3-(4-Fluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B3048765.png)
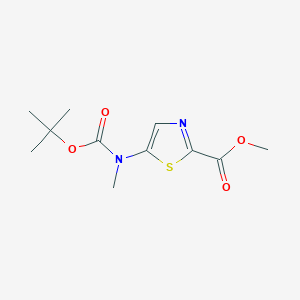
![(R)-8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B3048767.png)